molecular formula C12H10ClNO B6229289 4-(chloromethyl)-2-phenoxypyridine CAS No. 96909-37-4

4-(chloromethyl)-2-phenoxypyridine

Cat. No.: B6229289
CAS No.: 96909-37-4
M. Wt: 219.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(chloromethyl)-2-phenoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chloromethyl group at the 4-position and a phenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-2-phenoxypyridine typically involves the chloromethylation of 2-phenoxypyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-2-phenoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

4-(chloromethyl)-2-phenoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2-phenoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways . The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chloromethyl and phenoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The chloromethyl group allows for further functionalization through nucleophilic substitution, while the phenoxy group can participate in various interactions, enhancing the compound’s versatility in research and industrial applications.

Properties

CAS No.

96909-37-4

Molecular Formula

C12H10ClNO

Molecular Weight

219.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.